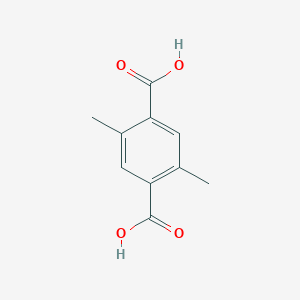
2,5-Dimethylterephthalic Acid
Cat. No. B146807
Key on ui cas rn:
6051-66-7
M. Wt: 194.18 g/mol
InChI Key: FKUJGZJNDUGCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08012956B2
Procedure details


2,5-Dimethylterephthalic acid (200 mg, 1.03 mmol) was dissolved in DMF (5 mL) and HATU (392 mg, 1.03 mmol) was added and the mixture was stirred at ambient for 15 minutes. N,N-Diisopropylethylamine (0.7 mL, 3.99 mmol) was added and after 5 minutes 1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridine-3-yl]ethanone (prepared in Example 19 Step 3) (250 mg, 1.02 mmol) was added and the mixture was stirred at 50° C. for 15 h. The mixture was cooled to ambient temperature and HATU (392 mg, 1.03 mmol) and N,N-diisopropylethylamine (0.2 mL, 1.14 mmol) were added and the mixture was stirred at ambient for 15 minutes. Ammonia gas was bubbled into the solution and a thick precipitate formed. The mixture was stirred at 50° C. for 0.5 h and then was cooled to ambient temperature and was concentrated. The residue was treated with 1N aqueous hydrochloric acid (2 mL) and DMSO. Water was added and the precipitate was collected by filtration then further purified by reverse phase HPLC. The pure fractions were combined and concentrated to an aqueous residue. The aqueous residue was basified with sodium bicarbonate and extracted with ethyl acetate (2×). The combined organic portion was dried over magnesium sulfate then filtered and was concentrated to afford N-[8-(5-acetylpyridin-2-yl)-8-azabicyclo[3.2.1]oct-3-endo-yl]-2,5-dimethylbenzene-1,4-dicarboxamide (77 mg, 0.183 mmol, 18% yield). 1H NMR (400 MHz, d6-DMSO): δ 8.74 (d, 1H), 8.28 (d, 1H), 7.97 (dd, 1H), 7.71 (br s, 1H), 7.41 (br s, 1H), 7.24 (s, 1H), 7.12 (s, 1H), 6.79 (d, 1H), 4.62 (br s, 2H), 3.87 (br s, 1H), 2.45 (s, 3H), 2.35 (s, 3H), 2.30 (s, 3H), 2.27-2.18 (m, 2H), 2.15-1.94 (m, 4H), 1.89 (d, 2H); MS (EI) for C24H28N4O3: 421 (MH+).




[Compound]
Name
1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridine-3-yl]ethanone
Quantity
250 mg
Type
reactant
Reaction Step Three



Yield
18%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9](C(O)=O)[C:8]([CH3:14])=[CH:7][C:3]=1[C:4](O)=[O:5].C[N:16](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(CC)C(C)C)(C)C.C[N:49]([CH:51]=[O:52])C>>[CH3:1][C:2]1[CH:10]=[C:9]([C:51]([NH2:49])=[O:52])[C:8]([CH3:14])=[CH:7][C:3]=1[C:4]([NH2:16])=[O:5] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)O)C=C(C(=C1)C(=O)O)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
392 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
[Compound]
|
Name
|
1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridine-3-yl]ethanone
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
392 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at ambient for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 50° C. for 15 h
|
|
Duration
|
15 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at ambient for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ammonia gas was bubbled into the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a thick precipitate formed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 50° C. for 0.5 h
|
|
Duration
|
0.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to ambient temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with 1N aqueous hydrochloric acid (2 mL) and DMSO
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then further purified by reverse phase HPLC
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an aqueous residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic portion was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=C(C(=C1)C(=O)N)C)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.183 mmol | |
| AMOUNT: MASS | 77 mg | |
| YIELD: PERCENTYIELD | 18% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
